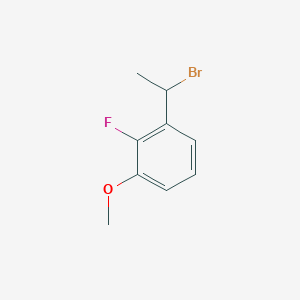
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a bromoethyl group and an isopropyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of 2-bromoethanol with isopropylidene glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux and using a solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Products include dioxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is 2-(2-Ethyl)-2-(propan-2-yl)-1,3-dioxolane.
科学研究应用
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The dioxolane ring provides structural stability and influences the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-(2-Chloroethyl)-2-(propan-2-yl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(propan-2-yl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(propan-2-yl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, iodo, and fluoro analogs, the bromo compound exhibits different reactivity patterns and can be used in distinct synthetic applications. The isopropyl group also contributes to the compound’s steric and electronic properties, making it suitable for specific research and industrial purposes.
属性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)8(3-4-9)10-5-6-11-8/h7H,3-6H2,1-2H3 |
InChI 键 |
ICNQIGQZNGKYRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(OCCO1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)

![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)




![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)



![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
